molecular formula C20H17N7O3S B12139611 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12139611
M. Wt: 435.5 g/mol
InChI Key: MKQQJIGSQVIXBA-UHFFFAOYSA-N
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Description

4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound featuring a triazole ring, a furan ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with furan-2-carboxylic acid hydrazide, pyrazine-2-carboxylic acid, and 4-aminobenzamide.

    Formation of Triazole Ring: The furan-2-carboxylic acid hydrazide reacts with pyrazine-2-carboxylic acid under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride to form the triazole ring.

    Thioether Formation: The triazole derivative is then reacted with a thiolating agent such as thiourea to introduce the sulfanyl group.

    Acetylation: The sulfanyl triazole compound is acetylated using acetic anhydride to form the acetylated intermediate.

    Amidation: Finally, the acetylated intermediate is coupled with 4-aminobenzamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s triazole ring is known for its bioactivity. It can be used in the development of enzyme inhibitors or as a ligand in the study of protein interactions.

Medicine

In medicine, the compound shows promise as a potential pharmaceutical agent. Its structure suggests it could be developed into drugs targeting specific enzymes or receptors, particularly in the treatment of infections or cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or bioactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. The furan and pyrazine rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to these similar compounds, 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is unique due to the presence of the benzamide group, which can enhance its bioactivity and specificity. The combination of the furan, pyrazine, and triazole rings also provides a unique scaffold for further functionalization and optimization in drug development.

Properties

Molecular Formula

C20H17N7O3S

Molecular Weight

435.5 g/mol

IUPAC Name

4-[[2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C20H17N7O3S/c21-18(29)13-3-5-14(6-4-13)24-17(28)12-31-20-26-25-19(16-10-22-7-8-23-16)27(20)11-15-2-1-9-30-15/h1-10H,11-12H2,(H2,21,29)(H,24,28)

InChI Key

MKQQJIGSQVIXBA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=NC=CN=C4

Origin of Product

United States

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